2,2,3-trimethylcyclobutane-1-carboxylic acid
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Overview
Description
2,2,3-trimethylcyclobutane-1-carboxylic acid is an organic compound with a cyclobutane ring structure substituted with three methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-trimethylcyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which is widely used for synthesizing cyclobutane derivatives . The reaction conditions often involve the use of ultraviolet light or heat to promote the cycloaddition of alkenes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition processes, utilizing optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2,3-trimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2,3-trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of cyclobutane chemistry.
Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3-trimethylcyclobutane-1-carboxylic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the cyclobutane ring and the presence of substituents. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethylcyclobutane-1-carboxylic acid: A similar compound with a different substitution pattern on the cyclobutane ring.
Cyclobutane-1,1-dicarboxylic acid: Another cyclobutane derivative with two carboxylic acid groups.
Uniqueness
2,2,3-trimethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
90112-62-2 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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